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molecular formula C9H10N2O2 B8594504 3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-7-carboxylic acid

3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-7-carboxylic acid

Cat. No. B8594504
M. Wt: 178.19 g/mol
InChI Key: FRGOFDOWDRMINN-UHFFFAOYSA-N
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Patent
US09056859B2

Procedure details

A solution of 3-[(2,2-dimethylpropanoyl)amino]-6,7-dihydro-5H-cyclopenta[c]pyridine-7-carboxylate (0.624 mg, 1.96 mmol) in 6N hydrochloric acid (25 mL) was heated to reflux for 24 h. The solution was cooled and concentrated to provide 3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-7-carboxylic acid which was used without further purification in the next step. LC/MS (M+1)+=179.0;
Name
3-[(2,2-dimethylpropanoyl)amino]-6,7-dihydro-5H-cyclopenta[c]pyridine-7-carboxylate
Quantity
0.624 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CC(C)(C)C([NH:5][C:6]1[N:11]=[CH:10][C:9]2[CH:12]([C:15]([O-:17])=[O:16])[CH2:13][CH2:14][C:8]=2[CH:7]=1)=O>Cl>[NH2:5][C:6]1[N:11]=[CH:10][C:9]2[CH:12]([C:15]([OH:17])=[O:16])[CH2:13][CH2:14][C:8]=2[CH:7]=1

Inputs

Step One
Name
3-[(2,2-dimethylpropanoyl)amino]-6,7-dihydro-5H-cyclopenta[c]pyridine-7-carboxylate
Quantity
0.624 mg
Type
reactant
Smiles
CC(C(=O)NC1=CC2=C(C=N1)C(CC2)C(=O)[O-])(C)C
Name
Quantity
25 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 24 h
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
NC1=CC2=C(C=N1)C(CC2)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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